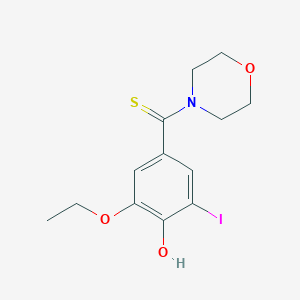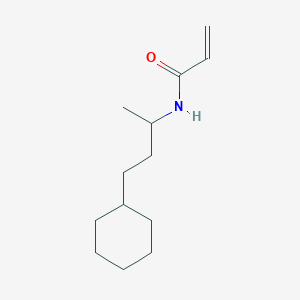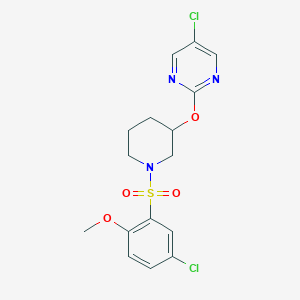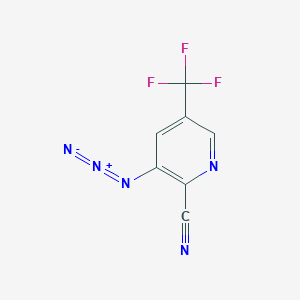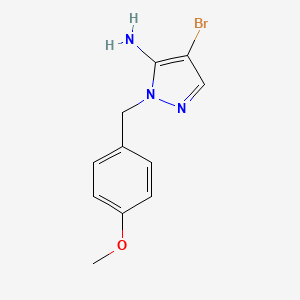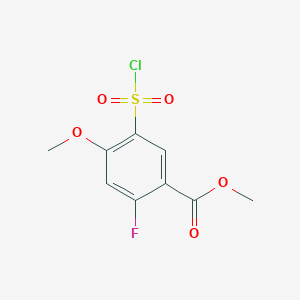
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups including a chlorosulfonyl group, a fluoro group, a methoxy group, and a carboxylate group .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” are not explicitly stated in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Herbicide Intermediates
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate serves as a precursor in the synthesis of herbicide intermediates, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole. This process involves multiple steps, starting from 4-chloro-2-fluoroanisole, leading to various transformations including methylation and oxidation, ultimately yielding the herbicide intermediate with significant yields (Zhou Yu, 2002).
Discovery of New Compounds from Marine Fungi
In the quest for new bioactive compounds, derivatives structurally similar to Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate have been identified from marine endophytic fungi, showcasing moderate antitumor and antimicrobial activities. This highlights the compound's relevance in natural product synthesis and its potential as a scaffold for developing therapeutic agents (X. Xia et al., 2011).
Development of Photosensitizers for Cancer Treatment
Derivatives of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate have been investigated for their applications in photodynamic therapy (PDT) for cancer treatment. Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base exhibit high singlet oxygen quantum yield, indicating their potential as efficient Type II photosensitizers in PDT (M. Pişkin et al., 2020).
Environmental Monitoring and Human Health
Compounds structurally related to Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate have been utilized in methods for measuring environmental phenols in human milk. This application is crucial for assessing exposure to potentially harmful compounds in infants, showcasing the compound's relevance beyond synthetic chemistry into public health and safety (X. Ye et al., 2008).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-2-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO5S/c1-15-7-4-6(11)5(9(12)16-2)3-8(7)17(10,13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHIWGAMVPUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

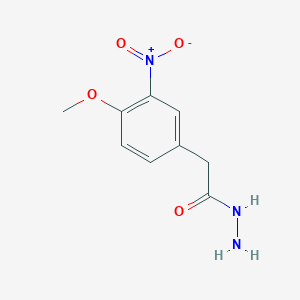
![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2918677.png)

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)
![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2918680.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)

